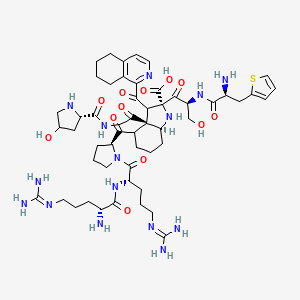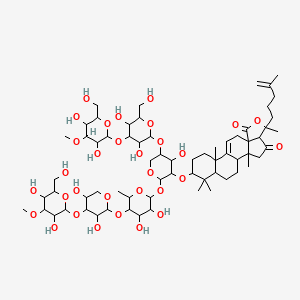
3-肼基喹喔啉-2-硫醇
科学研究应用
HPi1 具有广泛的科学研究应用:
化学: 用作有机合成中的试剂以及更复杂分子的构建模块。
生物学: 作为针对幽门螺杆菌的抗菌剂,表现出优异的效力和选择性.
医学: 研究其在治疗幽门螺杆菌感染和作为 Hedgehog 信号通路抑制剂在癌症治疗中的作用的潜力.
工业: 用于开发新的抗菌剂和癌症治疗剂.
作用机制
HPi1 通过抑制 Hedgehog 信号通路发挥其作用。 它抑制 Sonic Hedgehog 信号通路,而不会显着影响 WNT 信号通路 . 该化合物靶向 GLI 蛋白的翻译后修饰或其与辅因子的相互作用,从而阻止下游靶标的激活 . 此外,HPi1 已被证明通过抑制致癌 Smoothened 突变体介导的增殖来减少癌细胞的生长 .
生化分析
Biochemical Properties
3-Hydrazinoquinoxaline-2-thiol has been found to interact with various biomolecules, including enzymes and proteins, in its biochemical reactions. It has shown promising antifungal and anti-inflammatory activity against different Candida species . The compound’s interactions with these biomolecules are believed to be responsible for its varied activities .
Cellular Effects
3-Hydrazinoquinoxaline-2-thiol has demonstrated significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown a good efficacy in a mice model against C. albicans cells .
Molecular Mechanism
At the molecular level, 3-Hydrazinoquinoxaline-2-thiol exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to possess antibacterial properties against a wide range of pathogens, acting through DNA interaction and inducing reactive oxygen species (ROS) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydrazinoquinoxaline-2-thiol have been observed to change over time. The compound has good physicochemical and pharmacological properties, including determining the aqueous solubility, human plasma protein binding, stability with human liver microsomes, and the ability to passively permeate membranes .
Dosage Effects in Animal Models
The effects of 3-Hydrazinoquinoxaline-2-thiol have been found to vary with different dosages in animal models. For instance, it has shown a good efficacy in a mice model against C. albicans cells
Metabolic Pathways
3-Hydrazinoquinoxaline-2-thiol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . More detailed studies are needed to fully understand these interactions and effects.
Transport and Distribution
It is believed to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线及反应条件
HPi1 可以通过高通量筛选过程合成。 合成路线包括制备 3-肼基喹喔啉-2-硫醇,这是通过在受控条件下使喹喔啉衍生物与肼反应来实现的 . 该反应通常需要乙醇等溶剂,并在升高的温度下进行,以确保完全转化。
工业生产方法
HPi1 的工业生产涉及扩大实验室合成过程。 这包括优化反应条件以最大限度地提高产率和纯度。 该过程可能涉及连续流动反应器,以保持一致的反应条件并提高效率 .
化学反应分析
反应类型
HPi1 经历各种化学反应,包括:
氧化: HPi1 可以被氧化形成相应的亚砜或砜。
还原: HPi1 的还原会导致肼衍生物的形成。
常用试剂及条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂通常用于取代反应.
主要产物
相似化合物的比较
类似化合物
维莫德吉: 另一种用于癌症治疗的 Hedgehog 信号通路抑制剂。
索尼德吉: 与维莫德吉类似,用于治疗基底细胞癌。
三氧化二砷: 以其抑制 Hedgehog 信号通路的能力而闻名.
独特性
HPi1 的独特之处在于它同时作为抗菌剂和 Hedgehog 信号通路抑制剂。 与主要用于癌症治疗的维莫德吉和索尼德吉不同,HPi1 还表现出对幽门螺杆菌的显着抗菌活性 . 这种双重功能使 HPi1 成为抗菌和抗癌应用的有前途的化合物。
属性
IUPAC Name |
3-hydrazinyl-1H-quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYAHCDRRICQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354764 | |
| Record name | 3-hydrazinoquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-21-2 | |
| Record name | 3-Hydrazinyl-2(1H)-quinoxalinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-hydrazinoquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydrazino-2-quinoxalinethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)







